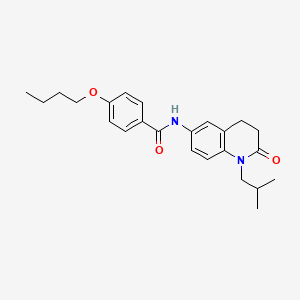

4-butoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-4-5-14-29-21-10-6-18(7-11-21)24(28)25-20-9-12-22-19(15-20)8-13-23(27)26(22)16-17(2)3/h6-7,9-12,15,17H,4-5,8,13-14,16H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIBFGPMQVXSJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-butoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a butoxy group and a tetrahydroquinoline moiety. Its chemical formula is , indicating significant potential for interaction with biological systems.

Research indicates that compounds similar to this compound may act on various biological pathways. The following mechanisms have been proposed based on related compounds:

- Benzodiazepine Receptor Modulation : Compounds acting on benzodiazepine receptors can exhibit anxiolytic and anticonvulsant properties. Studies suggest that modifications in the benzamide structure can enhance binding affinity to these receptors .

- Antimicrobial Activity : Benzamide derivatives have shown effectiveness against fungal pathogens. For instance, related benzamides demonstrated significant antifungal activity against Botrytis cinerea and other fungi .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of similar compounds through the modulation of cytokine production in macrophages .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Antifungal Efficacy : A study evaluated a series of benzamide derivatives for their antifungal properties against various fungi. The results indicated that specific modifications in the structure could enhance antifungal activity significantly .

- Cytokine Modulation : In an experimental model using LPS-induced inflammation in mice, compounds structurally related to this compound were shown to reduce TNF-alpha levels effectively, suggesting potential therapeutic applications in inflammatory diseases .

- Neuropharmacological Studies : Research into benzodiazepine receptor antagonists has provided insights into how structural variations affect receptor interaction and subsequent behavioral outcomes in animal models .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring’s substituent significantly influences electronic, steric, and solubility properties.

Key Observations:

- Electron-Withdrawing vs. In contrast, butoxy and methyl groups (electron-donating) could enhance solubility in non-polar environments .

- Molecular Weight Trends : The butoxy derivative has the highest estimated molecular weight (~401.5), followed by bromo (401.3) and chloro (~360.9) analogs. Higher molecular weight may correlate with increased hydrophobicity.

Alkyl Chain Modifications on the Tetrahydroquinolin Moiety

The alkyl chain at the 1-position of tetrahydroquinolin varies:

Implications of the Lumping Strategy

As per , compounds with similar structures (e.g., benzamide-tetrahydroquinolin derivatives) may be "lumped" into surrogate categories for computational modeling of physicochemical or environmental behaviors. For example, the butoxy, bromo, and chloro analogs could be grouped due to shared core reactivity, reducing complexity in reaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.